1-炔丙基-1H-吡咯-2-羧酸甲酯

描述

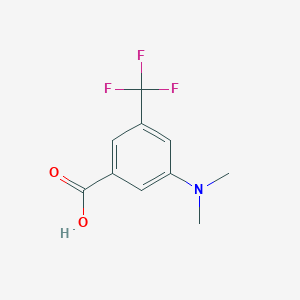

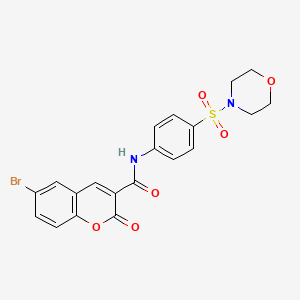

“1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester” is a chemical compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds that consist of a five-membered ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of pyrroles, including “1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester”, can be achieved through various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex .Molecular Structure Analysis

The molecular structure of “1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester” can be determined using various analytical techniques. The compound has a molecular weight of 125.1253 . The structure can also be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Pyrroles, including “1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester”, can undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester” can be determined using various analytical techniques. The compound has a molecular weight of 125.1253 . Other properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.科学研究应用

合成技术和化学反应

一个值得注意的应用涉及 2-[(5-氨基-1H-吡咯-2-基)硫烷基]乙酸酯的合成,这是通过锂化炔丙基胺与异硫氰酸酯的一锅反应实现的,然后用 t-BuOK-DMSO 和烷基 2-溴乙酸酯处理。这个过程突出了该化合物在构建复杂的含硫吡咯衍生物中的用途 (Tarasova 等人,2019)。

氢化的催化体系

关于无添加剂钴催化氢化酯为醇的研究包括评估各种底物,如甲酯、乙酯和苯甲酯。尽管甲酯表现出较低的反应性,但本研究有助于理解氢化过程并优化将羧酸酯转化为醇的条件 (Yuwen 等人,2017)。

化学修饰的探索

该化合物已被探索用于其在修饰化学结构中的作用,例如在合成 3-甲基吡咯-2,4-二羧酸 2-丙基酯 4-(1,2,2-三甲基-丙基)酯中,其中涉及对吡咯支架的 C-2 位进行详细探索以改善药代动力学特性 (Micheli 等人,2004)。

高级合成和催化

钌配合物与取代的 N-炔丙基吡咯反应的研究揭示了该化合物在刺激环化反应中的作用,展示了其在合成具有潜在催化和药物应用的复杂分子的用途 (Chia 等人,2016)。

作用机制

The action environment of a compound refers to the conditions under which it exerts its effects. This can include factors such as pH, temperature, the presence of other molecules, and more. For pyrrole compounds, these factors can influence their stability, reactivity, and interactions with biological targets .

属性

IUPAC Name |

methyl 1-prop-2-ynylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-3-6-10-7-4-5-8(10)9(11)12-2/h1,4-5,7H,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKWOKZOSNWEPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN1CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2536368.png)

![Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate](/img/structure/B2536376.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride](/img/structure/B2536379.png)

![2,4,5-trichlorophenyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2536382.png)

![Ethyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate](/img/structure/B2536383.png)

![Methyl 3-(2-chlorophenyl)-5-{2-[3-(2-chlorophenyl)-4-hydroxyisoxazolo[4,5-c]pyridin-7-yl]vinyl}-4-isoxazolecarboxylate](/img/structure/B2536384.png)